molecular formula C10H18N2O B15242879 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane

Cat. No.: B15242879
M. Wt: 182.26 g/mol
InChI Key: LTOFDPPBDAZZBV-UHFFFAOYSA-N
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Description

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an oxazine ring fused with a diazatricyclo framework, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amines and epoxides can be reacted in the presence of catalysts to form the desired tricyclic structure. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride
  • 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline hydrochloride

Uniqueness

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]tridecane

InChI

InChI=1S/C10H18N2O/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8/h8-11H,1-7H2

InChI Key

LTOFDPPBDAZZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1)OCCN3CCN2

Origin of Product

United States

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